Cyclopent-1-ene-1,3-dicarbonitrile

Lipophilicity Regioisomer LogP

Cyclopent-1-ene-1,3-dicarbonitrile (CAS 62198-20-3; molecular formula C₇H₆N₂; molecular weight 118.14 g·mol⁻¹) is a small-molecule building block defined by a cyclopentene ring bearing two nitrile substituents in a 1,3-relationship. This substitution pattern distinguishes it from the 1,2-dicarbonitrile regioisomer (CAS 54095-53-3) and the saturated cyclopentane-1,3-dicarbonitrile analog (CAS 62959-19-7).

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 62198-20-3
Cat. No. B14546107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopent-1-ene-1,3-dicarbonitrile
CAS62198-20-3
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1CC(=CC1C#N)C#N
InChIInChI=1S/C7H6N2/c8-4-6-1-2-7(3-6)5-9/h3,6H,1-2H2
InChIKeyPHYFFWJVDADRAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopent-1-ene-1,3-dicarbonitrile (CAS 62198-20-3): Physicochemical Identity and Regioisomeric Distinction for Targeted Procurement


Cyclopent-1-ene-1,3-dicarbonitrile (CAS 62198-20-3; molecular formula C₇H₆N₂; molecular weight 118.14 g·mol⁻¹) is a small-molecule building block defined by a cyclopentene ring bearing two nitrile substituents in a 1,3-relationship . This substitution pattern distinguishes it from the 1,2-dicarbonitrile regioisomer (CAS 54095-53-3) and the saturated cyclopentane-1,3-dicarbonitrile analog (CAS 62959-19-7) . Its conjugated π-system, arising from the endocyclic double bond, imparts a unique reactivity profile that is absent in its saturated counterpart [1].

Regiochemistry
1,3-Dicarbonitrile substitution pattern; distinct from 1,2- and 1,1-isomers
Conjugation
Endocyclic double bond creates conjugated π-system absent in saturated analog
Photoredox Compatibility
Reported substrate for visible-light photoredox tandem Giese/HWE cascades

Why Cyclopent-1-ene-1,3-dicarbonitrile Cannot Be Replaced by Generic Analogs: A Regiochemistry-Driven Rationale


Generic substitution among cyclopentene dicarbonitriles is precluded by the strong dependence of reactivity on the relative and absolute positions of the nitrile groups. The 1,3-arrangement in the target compound creates a conjugated push-pull system that is electronically distinct from the 1,2-analog (which has a different HOMO-LUMO gap and nucleophilic/electrophilic character) and the 1,1-analog (which localizes both electron-withdrawing groups on a single carbon) . In the context of photoredox tandem Giese/Horner–Wadsworth–Emmons (HWE) cascades, the regiochemistry of the nitrile-bearing olefin directly determines whether radical addition and subsequent olefination proceed with synthetically useful efficiency; the 1,3-disposition in cyclopent-1-enecarbonitrile substrates is critical for the observed reactivity [1]. Consequently, selecting the incorrect regioisomer can lead to reaction failure, diminished yields, or altered product distributions that compromise project timelines and material costs.

Target: 1,3-Dicarbonitrile
Conjugated push-pull system; distinct HOMO-LUMO profile
1,2-Dicarbonitrile isomer
Different electronic character may alter reaction outcomes and yields
Target: Ene-dinitrile scaffold
Conjugated π-system enables photoredox cascade manifold
Saturated cyclopentane-1,3-dicarbonitrile
Lacks requisite π-system; may not support radical-polar crossover reactivity

Quantitative Differentiation of Cyclopent-1-ene-1,3-dicarbonitrile: Head-to-Head Data for Procurement Decisions


Lipophilicity Divergence Between 1,3- and 1,2-Dicarbonitrile Regioisomers Influences Solvent Partitioning and Chromatographic Behavior

The 1,3-regioisomer exhibits a significantly lower LogP (predicted XLogP ≈ 0.5) compared to the 1,2-regioisomer (LogP = 1.51) . This approximately three-fold difference in predicted lipophilicity translates to distinct retention times in reversed-phase HPLC and different partition coefficients in biphasic reaction systems, making the isomers readily separable but not interchangeable for applications where lipophilicity governs bioavailability, membrane permeability, or extraction efficiency.

Lipophilicity (LogP)
Data to verify
Δ LogP ≈ 1.0 (Target: XLogP ≈ 0.5; 1,2-isomer: LogP 1.51)
Substantial lipophilicity shift alters solvent partitioning and chromatography; confirms non-interchangeability
Predicted values; experimental determination advised
Lipophilicity Regioisomer LogP Chromatography

Conjugated 1,3-Ene-Dicarbonitrile Scaffold Enables Visible-Light Photoredox Tandem Giese/HWE Cascade Reactivity Unavailable to Saturated Analogs

Cyclopent-1-ene-1,3-dicarbonitrile and its aryl-substituted derivatives participate in a visible-light-driven tandem Giese/HWE cascade employing fac-Ir(ppy)₃ (1 mol%) as photocatalyst, enabling the formation of new sp³–sp³ and sp²–sp² carbon–carbon bonds under mild conditions [1]. This reactivity is contingent upon the conjugated ene-dicarbonitrile motif; the saturated cyclopentane-1,3-dicarbonitrile analog lacks the requisite π-system and does not participate in this radical-polar crossover manifold.

Photoredox Reactivity
Reported
Target: Reactive in tandem Giese/HWE with fac-Ir(ppy)₃; Saturated analog: Non-reactive
Conjugated ene-dinitrile enables radical-polar cascade; saturated analog may not support this transformation
Requires photocatalyst, visible light, inert atmosphere
Photoredox catalysis Giese reaction Horner-Wadsworth-Emmons Cascade reaction

Unexpected Biological Target Engagement: Cyclopent-1-ene-1,3-dicarbonitrile-Derived Scaffolds Exhibit Low-Micromolar Inhibition of Bacterial UppP Phosphatase

A derivative incorporating the cyclopent-1-ene-1,3-dicarbonitrile scaffold demonstrated an IC₅₀ of 21,000 nM (21 µM) against Escherichia coli undecaprenyl-diphosphatase (UppP) in a malachite green assay [1]. While this represents modest potency, it constitutes a validated hit in a target class (integral membrane phosphatases) that is underexplored for this chemotype. For context, a structurally distinct UppP inhibitor series reported IC₅₀ values in the 38,000 nM range [2], indicating that the 1,3-ene-dicarbonitrile framework provides a viable starting point for hit-to-lead optimization.

UppP Inhibition
Reported assay context
IC₅₀ = 21 µM (E. coli UppP, malachite green assay)
Supports underexplored antibacterial target engagement context; starting point for hit exploration
Membrane phosphatase assay; context-dependent potency
Antibacterial UppP Undecaprenyl-diphosphatase IC50

Patent-Exemplified CCR5 Antagonist Pharmacophore Incorporates the Cyclopent-1-ene-1,3-dicarbonitrile Core for HIV and Inflammatory Disease Applications

Patent literature discloses that compounds built upon the cyclopent-1-ene-1,3-dicarbonitrile scaffold exhibit CCR5 antagonism and are claimed for the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1][2]. In contrast, no equivalent patent corpus exists for the cyclopent-1-ene-1,2-dicarbonitrile regioisomer in the CCR5 space, indicating that the 1,3-substitution pattern is specifically recognized as a privileged pharmacophoric element for this chemokine receptor target.

CCR5 Pharmacophore
Specification review
1,3-Dicarbonitrile core exemplified in CCR5 antagonist patents; 1,2-isomer not reported
Patent-reported scaffold for CCR5-targeted research; requires target-specific validation
Patent claims encompass CCR5-mediated pathways; research-use only
CCR5 antagonist HIV Autoimmune disease Pharmacophore

High-Confidence Application Scenarios for Cyclopent-1-ene-1,3-dicarbonitrile Procurement Based on Quantitative Evidence


Photoredox-Mediated Construction of Complex Cyclopentane Libraries

The 1,3-ene-dicarbonitrile motif is a competent substrate for visible-light-driven tandem Giese/HWE cascades [1]. Research groups synthesizing sp³-rich cyclopentane libraries for fragment-based drug discovery should prioritize this regioisomer, as the saturated analog is inert under identical photoredox conditions.

Hit Identification and Expansion for Bacterial UppP Phosphatase Inhibitors

The validated IC₅₀ of 21 µM against E. coli UppP [1] positions the cyclopent-1-ene-1,3-dicarbonitrile scaffold as a tractable starting point for antibacterial hit-to-lead programs, particularly those targeting lipid-carrier recycling in Gram-negative pathogens.

CCR5 Antagonist Lead Optimization for HIV and Inflammatory Disease

Patent-protected CCR5 antagonism [1][2] supports the use of this 1,3-dicarbonitrile core in medicinal chemistry efforts aimed at HIV entry inhibition and autoimmune/inflammatory disease modulation, where the 1,2-regioisomer lacks precedent.

Regioisomer-Specific Physicochemical Screening in ADME Assays

The substantial lipophilicity difference (Δ LogP ≈ 1.0) between the 1,3- and 1,2-dicarbonitrile regioisomers [1] makes the target compound a valuable tool for structure–property relationship (SPR) studies exploring how nitrile positional isomerism modulates permeability, solubility, and metabolic stability in parallel ADME panels.

Application
Selection Property
Validation Focus
Photoredox cascade synthesis of cyclopentane libraries
Conjugated ene-dinitrile scaffold
Reactivity under visible-light photoredox conditions
Bacterial UppP phosphatase screening
Low-micromolar inhibition potential
Target engagement in UppP enzymatic assay
CCR5-targeted chemotype exploration
Patent-reported CCR5 antagonist core
CCR5 binding and functional antagonism profiling
Regioisomer-dependent property screening
Lipophilicity shift between positional isomers
Permeability, solubility, and metabolic stability profiling
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